molecular formula C8H5IN2O2 B11723693 2-Iodo-4-nitrophenylacetonitrile

2-Iodo-4-nitrophenylacetonitrile

Cat. No.: B11723693
M. Wt: 288.04 g/mol
InChI Key: FTDSHKDVHIGCBF-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5IN2O2 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Iodo-4-nitrophenylacetonitrile typically involves the nitration of phenylacetonitrile followed by iodination. One common method involves the reaction of phenylacetonitrile with nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-nitrophenylacetonitrile is then subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as cuprous chloride and cuprous bromide can be employed to improve the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products such as 2-azido-4-nitrophenylacetonitrile or 2-cyano-4-nitrophenylacetonitrile.

    Reduction: 2-Iodo-4-aminophenylacetonitrile.

    Oxidation: 2-Iodo-4-nitrobenzoic acid.

Scientific Research Applications

2-Iodo-4-nitrophenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitrophenylacetonitrile involves its interaction with molecular targets through covalent bonding. The nitro group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetonitrile: Similar structure but lacks the iodine atom.

    2-Iodo-4-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-Iodo-4-nitrophenylacetonitrile is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions that are not possible with similar compounds .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

2-(2-iodo-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2

InChI Key

FTDSHKDVHIGCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)CC#N

Origin of Product

United States

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